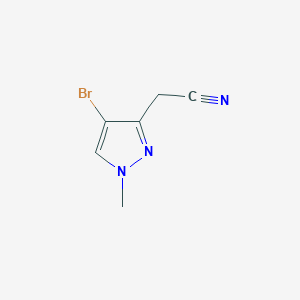

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Description

Significance of Pyrazole (B372694) Core in Synthetic Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.comijraset.com This structure imparts a unique combination of chemical properties. Pyrazoles are considered aromatic due to the presence of a continuous cycle of p-orbitals with six pi-electrons. researchgate.net The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, making it a versatile scaffold in synthetic chemistry. researchgate.net

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. globalresearchonline.net Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ijraset.comresearchgate.netglobalresearchonline.netresearchgate.net The biological significance of pyrazole-based compounds often stems from the ability of the ring's nitrogen atoms to form strong hydrogen bonds and coordinate with metals at the active sites of biological targets. researchgate.net

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction Treatment |

| Rimonabant | Anti-obesity (withdrawn) |

| Phenylbutazone | Anti-inflammatory |

Role of Halogenation in Pyrazole Functionalization

Halogenation is a fundamental transformation in organic synthesis that introduces a halogen atom onto a molecular scaffold. In pyrazole chemistry, halogenation is a critical step for further functionalization. researchgate.net Halogenated pyrazoles, particularly bromo and iodo derivatives, are widely used as key intermediates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.combeilstein-archives.org

The bromination of pyrazoles typically occurs with high regioselectivity at the 4-position of the ring, which is the most electron-rich and sterically accessible position. researchgate.netmdpi.com This reaction can often be carried out under mild conditions, for example, using N-Bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net The resulting 4-bromopyrazoles are stable and versatile building blocks, where the bromine atom can be readily substituted to introduce carbon, nitrogen, or other heteroatom-based functional groups, thus enabling the synthesis of a diverse library of more complex pyrazole derivatives. mdpi.comnih.gov

Acetonitrile (B52724) Moiety as a Strategic Synthetic Handle

The acetonitrile group (-CH₂CN) is more than just a component of a common laboratory solvent; it is a valuable functional group and a versatile two-carbon building block in organic synthesis. dntb.gov.uaresearchgate.net The cyano (-C≡N) group is strongly electron-withdrawing, which activates the adjacent methylene (B1212753) (-CH₂-) group, making its protons acidic and susceptible to deprotonation by a suitable base. researchgate.net This allows for α-functionalization, enabling the formation of new carbon-carbon bonds.

Furthermore, the nitrile functionality itself is a strategic synthetic handle that can be transformed into a variety of other important functional groups. mdpi.comresearchgate.net For instance, it can be:

Hydrolyzed to form carboxylic acids or amides.

Reduced to yield primary amines.

Reacted with Grignard reagents to produce ketones.

Utilized in cycloaddition reactions to construct heterocyclic rings.

This chemical versatility makes the acetonitrile moiety a powerful tool for molecular elaboration and the synthesis of complex target molecules. rsc.org

Academic Relevance of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile Studies

The compound this compound is a prime example of a multifunctional building block in synthetic chemistry. Its academic relevance stems from the strategic combination of the functional groups discussed previously. While extensive studies focusing solely on this specific molecule are not widely published, its value is evident from its utility as a synthetic intermediate.

The presence of the 4-bromo substituent on the pyrazole ring provides a reactive site for cross-coupling reactions, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. mdpi.com Simultaneously, the acetonitrile moiety offers a pathway for chain extension or conversion into other functional groups like amines or carboxylic acids. researchgate.net This dual functionality makes it a highly valuable precursor for creating libraries of novel, complex pyrazole derivatives for screening in drug discovery and materials science programs. Its availability from commercial suppliers underscores its role as a readily accessible starting material for academic and industrial research.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1310379-44-2 appchemical.com |

| Molecular Formula | C₆H₆BrN₃ appchemical.com |

| Molecular Weight | 200.04 g/mol appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZNKXBPWQXLFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310379-44-2 | |

| Record name | 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile

The direct synthesis of this compound is a multi-step process that first establishes the N-methylated pyrazole (B372694) ring bearing an acetonitrile (B52724) group, followed by the selective introduction of a bromine atom at the 4-position of the ring.

Pyrazole Ring Construction and Functionalization

The formation of the functionalized pyrazole core is the foundational stage of the synthesis. Two primary methodologies for constructing the pyrazole ring are cyclocondensation reactions and 1,3-dipolar cycloaddition reactions.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, offers a straightforward route to polysubstituted pyrazoles. nih.gov

The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. mdpi.comnih.gov For the synthesis of the target compound's core, the required precursors would be methylhydrazine and a 1,3-dicarbonyl equivalent bearing the necessary acetonitrile functionality. The reaction with an unsymmetrical hydrazine like methylhydrazine can potentially lead to a mixture of two regioisomers. nih.gov

Key variations of this method include:

Using β-ketoesters or β-ketonitriles : These compounds serve as effective 1,3-dicarbonyl surrogates.

Reaction with α,β-unsaturated ketones and aldehydes : These substrates can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles. mdpi.combeilstein-journals.org

In situ generation of precursors : Some methods involve the in-situ generation of the 1,3-dicarbonyl compound, which then immediately reacts with the hydrazine in a one-pot procedure. nih.gov

The versatility of the cyclocondensation approach allows for the use of a wide range of readily available starting materials to construct diverse, functionalized pyrazole rings. mdpi.com

An alternative and powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). mdpi.comacs.org To form the aromatic pyrazole ring directly, an alkyne is used as the dipolarophile.

For the synthesis of the pyrazole core of this compound, this would involve the reaction of a diazo compound with an alkyne substituted with a cyano group. A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ from more stable precursors, such as N-tosylhydrazones, which mitigates handling risks. acs.orgorganic-chemistry.org The reaction of N-tosylhydrazones with a base generates the diazo intermediate, which can then be trapped by the alkyne in a one-pot procedure to yield highly functionalized pyrazoles. acs.orgacs.org This approach has been successfully applied to the synthesis of various substituted pyrazoles, offering good control over regioselectivity. organic-chemistry.orgacs.org

Regioselective Introduction of the Bromo Substituent

Once the 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile precursor is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C4 position of the pyrazole ring. The electronic nature of the pyrazole ring typically directs electrophilic substitution to this position.

Direct electrophilic bromination of a pyrazole ring is a common and effective method for introducing a bromo substituent. jmcs.org.mx Pyrazole is an electron-rich aromatic heterocycle, and the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack, particularly when the C3 and C5 positions are occupied. The reaction is typically carried out using elemental bromine in a suitable solvent. jmcs.org.mx However, this method can sometimes require an excess of the brominating agent and may lead to the formation of poly-brominated byproducts. jmcs.org.mx

To achieve higher regioselectivity and employ milder reaction conditions, specific brominating agents such as N-Bromosuccinimide (NBS) and N-Bromosaccharin (NBSac) are frequently used. jmcs.org.mxsciencemadness.org These reagents are stable, easy-to-handle solids that serve as sources of electrophilic bromine. sciencemadness.orgwikipedia.org

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic and heterocyclic compounds. nih.govorganic-chemistry.org It often provides cleaner reactions and higher yields of the desired 4-bromopyrazole compared to elemental bromine. researchgate.net The reaction is typically performed in a solvent like chloroform (B151607) or carbon tetrachloride. nih.govresearchgate.net

N-Bromosaccharin (NBSac) has emerged as a highly reactive and efficient alternative to NBS. jmcs.org.mxsciencemadness.org It has been successfully used for the one-pot, regioselective synthesis of 4-bromopyrazole derivatives from 1,3-diketones and hydrazines, where the pyrazole is formed and subsequently brominated in the same reaction vessel. jmcs.org.mxresearchgate.net This approach is particularly advantageous as it streamlines the synthetic process.

Below are tables summarizing findings for the bromination of pyrazole derivatives using these specific agents.

| Entry | Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,3-diphenyl-1H-pyrazole | NBSac, H2SO4/SiO2, Solvent-free, RT | 4-bromo-1,3-diphenyl-1H-pyrazole | 90 | researchgate.net |

| 2 | 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | NBSac, H2SO4/SiO2, Solvent-free, RT | 4-bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 96 | researchgate.net |

| 3 | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | NBSac, H2SO4/SiO2, Solvent-free, RT | 4-bromo-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 96 | researchgate.net |

| Entry | Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-substituted 3-methyl-2-pyrazolin-5-one | NBS, Chloroform, Photochemical | N-substituted 3-methyl-4-bromo-2-pyrazolin-5-one | Not specified | nih.gov |

| 2 | 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole | NBS, Acetonitrile, Reflux | 3-bromo-1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole | Not specified | rsc.org |

| 3 | 3-amino-1H-pyrazole | NBS, DMF, 0°C to RT | 4-bromo-3-amino-1H-pyrazole | 68 |

Acetonitrile Group Incorporation

The introduction of the acetonitrile group is a critical step in the synthesis of the title compound. This can be achieved through several strategic bond formations.

A more direct and versatile strategy for the incorporation of the acetonitrile group involves the formation of a carbon-carbon bond at the C3 position of the pyrazole ring. This can be accomplished through the reaction of a suitable pyrazole precursor with a cyano-containing synthon. One plausible method involves the conversion of a 3-halomethyl-4-bromo-1-methyl-1H-pyrazole with a cyanide salt, such as sodium cyanide or potassium cyanide. This nucleophilic substitution reaction would directly install the desired acetonitrile functionality.

Another approach could involve the palladium-catalyzed cyanation of a suitable precursor. While typically applied to aryl or vinyl halides, modifications of this methodology could potentially be adapted for the introduction of a cyano group at the desired position. For example, palladium catalysts such as Pd(OAc)₂ in the presence of a suitable cyanide source like K₄[Fe(CN)₆] have been used for the cyanation of aryl halides under mild conditions.

N-Methylation Protocols

The N-methylation of the pyrazole ring is a crucial step in arriving at the final compound, this compound. This transformation is typically performed on a 2-(4-bromo-1H-pyrazol-3-yl)acetonitrile precursor. The regioselectivity of N-methylation on unsymmetrically substituted pyrazoles can be a challenge, often yielding a mixture of N1 and N2 methylated products. The ratio of these isomers is dependent on several factors, including the nature of the substituents on the pyrazole ring, the choice of the methylating agent, the base, and the solvent.

Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. The choice of base can significantly influence the N1/N2 ratio. For instance, in some cases, the use of a milder base may favor the thermodynamically more stable N1-methylated product. A specific protocol for the methylation of a related compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, involved the use of sodium hydride as a base and methyl iodide as the methylating agent in dry DMF, affording the O-methylated product in good yield. mdpi.com While this example illustrates O-methylation, similar conditions are often employed for N-methylation of pyrazoles.

Advanced Chemical Transformations and Derivatizations

The presence of a bromine atom at the C4 position of this compound provides a valuable handle for further molecular elaboration through various cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions of the C-Br Bond

The carbon-bromine bond in the title compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the coupling of aryl or vinyl halides with organoboron compounds. This reaction is particularly well-suited for the derivatization of this compound.

The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. A variety of palladium catalysts can be employed, with the choice often depending on the specific substrates being coupled. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a phosphine (B1218219) ligand. The selection of the ligand is critical for the efficiency of the catalytic cycle and can influence reaction rates and yields.

The base plays a crucial role in the transmetalation step of the catalytic cycle. A range of inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice of base can impact the reaction outcome and may need to be optimized for specific substrate combinations.

Solvents for Suzuki-Miyaura reactions are typically polar aprotic solvents such as dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), often in the presence of water. The reaction conditions, including temperature and reaction time, are also important parameters that require optimization for each specific coupling reaction.

A general procedure for the Suzuki-Miyaura coupling of a bromo-aromatic compound involves reacting it with a slight excess of the boronic acid in the presence of a palladium catalyst and a base in a suitable solvent, often with heating. For example, a common protocol involves using PdCl₂(dppf) as the catalyst and Na₂CO₃ as the base in a toluene/dioxane mixture at 85 °C. organic-synthesis.com Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. organic-synthesis.com

The following table provides a summary of typical conditions that could be adapted for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 80-100 |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/Water | 60-100 |

Ullmann-type Cross-Coupling Reactions.wikipedia.org

Ullmann-type reactions, which are copper-catalyzed, provide classic and effective methods for forming carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, at the aryl bromide position. organic-synthesis.com These reactions typically involve coupling the aryl halide with an alcohol, amine, or thiol.

The traditional Ullmann condensation requires stoichiometric amounts of copper and harsh reaction conditions. wikipedia.org However, modern variations have been developed that use catalytic amounts of copper, often in the presence of a ligand, under milder conditions. organic-chemistry.org For the synthesis of N-aryl bonds, ligands such as N,N'-dimethylethylenediamine can be effective. organic-synthesis.com These reactions are crucial for synthesizing derivatives where the pyrazole ring is linked to phenoxy, anilino, or thiophenyl moieties. The reaction mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org

| Bond Formed | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| C-O | Alcohol/Phenol | CuI, Base (e.g., K₃PO₄), Ligand | Aryl Ether |

| C-N | Amine/Amide | CuI, Base, Ligand (e.g., DMEDA) | Aryl Amine/Amide |

| C-S | Thiol | CuI, Base, Ligand | Aryl Sulfide |

Nucleophilic Substitution Reactions Involving the Bromine Atom.organic-chemistry.org

The bromine atom attached to the pyrazole ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. Nucleophilic aromatic substitution (SₙAr) is a potential pathway for the functionalization of this compound. Studies on structurally similar compounds, such as 4-bromo-1-methyl-nitropyrazole-carboxylic acids, have shown that the bromine atom can be substituted by arylamines in the presence of copper(I) salts. osti.gov This suggests that copper catalysis can facilitate nucleophilic substitution on the pyrazole ring. Common nucleophiles for such reactions include alkoxides, thiolates, and amines.

Chemical Modifications of the Acetonitrile Moiety

The acetonitrile group offers a second point for diverse chemical modifications, including hydrolysis, reduction, and reactions involving the active methylene (B1212753) group.

Hydrolysis to Carboxylic Acid Derivatives.nih.gov

The nitrile functional group can be readily hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This two-step process first produces an amide intermediate, which is then further hydrolyzed to 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid. This transformation allows for subsequent reactions typical of carboxylic acids, such as esterification or amidation, thereby expanding the synthetic utility of the parent compound.

Reduction to Amine Functional Groups.researchgate.net

The nitrile group can be reduced to a primary amine, yielding 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. More recently, electrochemical methods have been developed for the selective reduction of nitriles to primary amines. osti.gov The resulting amine is a valuable building block for the synthesis of a wide range of nitrogen-containing compounds.

Cyclization and Other Condensation Reactions.organic-chemistry.orgresearchgate.net

The α-carbon of the acetonitrile moiety is acidic and can be deprotonated to form a carbanion. This nucleophilic center can participate in various condensation and cyclization reactions. For instance, in related bromophenoxy acetonitrile compounds, a domino reaction sequence involving an initial Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been used to construct substituted benzo[b]furan rings. organic-chemistry.org This highlights the potential for using the acetonitrile group as a key component in the synthesis of fused heterocyclic systems.

Optimization of Reaction Conditions and Sustainable Synthesis Methodologies

Recent advancements in chemical synthesis have emphasized the need for greener and more efficient protocols. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. The following sections explore the application of solvent-free systems, microwave-assisted organic synthesis (MAOS), advanced catalytic systems, and ultrasonic irradiation in the synthesis of pyrazole derivatives, with a focus on their potential for the synthesis of this compound.

Solvent-free, or solid-state, reactions represent a significant step towards greener chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ijrpr.com These reactions are typically conducted by grinding the reactants together, sometimes in the presence of a solid support or catalyst. ijrpr.com This approach not only reduces waste but can also lead to shorter reaction times and higher yields due to the high concentration of reactants. ijrpr.com

In the context of pyrazole synthesis, solvent-free conditions have been successfully employed for the one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a solid-supported acid catalyst. jmcs.org.mxresearchgate.net This methodology offers a direct and efficient route to brominated pyrazoles, which are key precursors for compounds like this compound. The reaction of various 1,3-diketones with arylhydrazines and N-bromosaccharin under solvent-free conditions using silica (B1680970) gel-supported sulfuric acid as a catalyst has been shown to produce 4-bromo-N-arylpyrazoles in excellent yields. jmcs.org.mxresearchgate.net

Table 1: One-Pot Synthesis of 4-Bromopyrazole Derivatives under Solvent-Free Conditions

| Entry | 1,3-Diketone | Arylhydrazine | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Acetylacetone | Phenylhydrazine | 7 | 98 | researchgate.net |

| 2 | Acetylacetone | p-Chlorophenylhydrazine | 10 | 96 | researchgate.net |

| 3 | Benzoylacetone | Phenylhydrazine | 15 | 90 | researchgate.net |

This data is for the synthesis of analogous 4-bromopyrazole derivatives and illustrates the potential of solvent-free methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgnih.govrsc.org Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, resulting in rapid and uniform heating that is often more efficient than conventional heating methods. nih.gov

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diketones, Hydrazines | Microwave, Solvent-free | 5-15 min | 82-98 | rsc.org |

This table presents representative data for the microwave-assisted synthesis of related pyrazole compounds, highlighting the efficiency of this technique.

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Heterogeneous catalysts and nano-catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

In pyrazole synthesis, various catalytic systems have been explored. For example, silica-supported sulfuric acid has been used as an effective heterogeneous catalyst for the solvent-free synthesis of 4-bromopyrazoles. jmcs.org.mxresearchgate.net More recently, nano-catalysts have garnered significant attention due to their high surface area and unique catalytic properties. nih.govnih.gov For instance, Ag/La-ZnO core-shell nanocatalysts have been employed for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles, demonstrating high catalytic efficiency and reusability. nih.gov Magnetic nanoparticles, such as Fe3O4, have also been utilized as catalysts in the synthesis of pyranopyrazoles, allowing for easy separation of the catalyst using an external magnet. researchgate.net The application of such advanced catalytic systems could offer a highly efficient and sustainable route for the synthesis of this compound.

Table 3: Application of Heterogeneous and Nano-Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Silica-supported H2SO4 | One-pot bromination of pyrazoles | Solvent-free, Room Temp. | 90-98 | researchgate.net |

| Ag/La-ZnO nanocatalyst | Multicomponent synthesis of pyranopyrazoles | Solvent-free, Grinding, Room Temp. | High | nih.gov |

| Yolk-shell structured magnetic nanocatalyst | Synthesis of dihydropyranopyrazoles | Ultrasonic, Water, 25°C | High | frontiersin.org |

This data showcases the effectiveness of various catalytic systems in the synthesis of related pyrazole-containing heterocycles.

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. bgu.ac.ilnih.govresearchgate.net Sonochemistry often provides a milder alternative to high-temperature reactions and can lead to improved yields and selectivities. bgu.ac.ilnih.govresearchgate.net

Table 4: Ultrasonic-Assisted Synthesis of Pyrazole Derivatives

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Enaminones, Aryl hydrazines | HFIP, Ultrasound, Room Temp. | - | High | bgu.ac.il |

This table provides examples of the successful application of ultrasonic irradiation in the synthesis of substituted pyrazoles.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile is not available in the searched scientific literature. A complete analysis of the proton and carbon environments, as well as 2D correlations, cannot be performed without this data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for the protons in this compound, were not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum, which would provide the chemical shifts for each of the six unique carbon atoms in the molecule, could not be located.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Data from advanced 2D NMR experiments such as COSY, HMQC, or HMBC, which are used to establish connectivity between protons and carbons, are not available for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (such as the nitrile C≡N stretch and aromatic C-H and C=C stretches), was not found in the searched resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular formula (C₆H₆BrN₃) and molecular weight (200.04 g/mol ) are known, specific experimental mass spectrometry data, including fragmentation patterns, are not available appchemical.com. The presence of a bromine atom would be expected to produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide a highly accurate mass measurement to confirm the elemental composition, could not be found for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (with a molecular formula of C₆H₆BrN₃), one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would characteristically show two major peaks separated by 2 mass units.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Intensity |

| [M+H]⁺ | 200.9823 | 202.9803 | ~1:1 |

| [M+Na]⁺ | 222.9642 | 224.9622 | ~1:1 |

Note: The m/z values are calculated based on the monoisotopic masses of the elements. The actual observed values in an experimental setting may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole (B372694) ring, being an aromatic heterocycle, is expected to exhibit absorption bands in the UV region. The presence of the bromo and acetonitrile (B52724) substituents would influence the position and intensity of these absorptions. Typically, π → π* transitions of the pyrazole ring would be observed. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally in a suitable solvent, such as ethanol or acetonitrile.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~210-230 | To be determined | π → π |

| Ethanol | ~260-280 | To be determined | π → π |

Note: These are estimated ranges based on similar pyrazole derivatives. Actual values require experimental measurement.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique to determine the elemental composition of a compound. The results are typically given as the weight percentage of each element present. For a pure sample of this compound (C₆H₆BrN₃), the theoretical percentages can be calculated and would be expected to be in close agreement with experimentally determined values.

Table 3: Elemental Composition of this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 35.95 | To be determined |

| Hydrogen (H) | 3.02 | To be determined |

| Bromine (Br) | 39.86 | To be determined |

| Nitrogen (N) | 21.17 | To be determined |

Note: The "Found (%)" column would be populated with data from an actual elemental analysis experiment.

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: All parameters in this table are contingent on successful crystallization and subsequent X-ray diffraction analysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net For 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine the molecule's most stable three-dimensional geometry. irjweb.commetu.edu.tr

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy on the potential energy surface. scielo.org.mx This provides precise data on the molecule's structure, such as the planarity of the pyrazole ring and the orientation of the acetonitrile (B52724) and methyl substituents. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated, offering clues about the molecule's reactivity. eurasianjournals.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-Br | 1.89 Å |

| Bond Length | N1-CH3 | 1.47 Å |

| Bond Length | C3-CH2CN | 1.51 Å |

| Bond Angle | N2-N1-C5 | 108.5° |

| Dihedral Angle | C4-C3-C(H2)-C(N) | ~90° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO would likely be distributed over the pyrazole ring and the electron-withdrawing acetonitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net This analysis helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Computational Prediction of Spectroscopic Parameters (e.g., GIAO for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, providing valuable support for experimental characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. rsc.orgresearchgate.net By performing GIAO calculations on the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. researchgate.netuts.edu.au

These predicted chemical shifts are then typically scaled using empirical factors to improve agreement with experimental data. liverpool.ac.uk Such calculations are invaluable for assigning signals in experimental spectra and for confirming the structure of the synthesized compound. nih.govmdpi.com

Conformational Analysis and Tautomerism Studies

While the N-methylation of the pyrazole ring in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, conformational flexibility still exists. nih.govresearchgate.net The primary source of conformational isomerism is the rotation around the single bond connecting the pyrazole ring and the acetonitrile group (C3-CH₂CN).

A conformational analysis, typically performed by systematically rotating this dihedral angle and calculating the energy at each step using DFT, can identify the most stable conformers and the energy barriers between them. scielo.org.mx This helps to understand the molecule's preferred shape in different environments. Although annular tautomerism is blocked, computational studies can confirm the energetic favorability of the N1-methylated isomer compared to a hypothetical N2-methylated isomer, which is crucial for understanding its synthetic pathway. nih.govresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. imedpub.com For this compound, several types of non-covalent interactions are anticipated to play a role in its crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C-H···N hydrogen bonds could form between the acetonitrile nitrogen atom and C-H groups of neighboring molecules. imedpub.com

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic sites (like the pyrazole or nitrile nitrogen atoms) on adjacent molecules. The nature of these C-Br···N interactions can be evaluated computationally. researchgate.net

π-Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other pyrazole rings, contributing to the stability of the crystal lattice. nih.gov

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed picture of the packing environment. nih.gov

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the bromine atom or transformations of the acetonitrile group, DFT can be used to map out the entire reaction pathway. nih.gov

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. researchgate.net By comparing the energies of different possible pathways, the most likely mechanism can be determined. This provides a molecular-level understanding of the reaction's kinetics and selectivity, which is invaluable for optimizing reaction conditions and designing new synthetic routes. mdpi.com

Applications As Building Blocks in Advanced Organic Synthesis

Precursors for Structurally Diverse Pyrazole (B372694) Architectures

The true synthetic power of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile lies in its capacity to act as a precursor for a multitude of more complex pyrazole derivatives. The differential reactivity of its bromo and cyanomethyl functionalities allows for selective and sequential modifications, paving the way for the generation of structurally diverse molecules.

The bromine atom at the C4 position is particularly amenable to modern cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. lookchem.comrsc.orgyoutube.com This allows for the introduction of a vast library of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby systematically modifying the steric and electronic properties of the pyrazole core. rsc.orgresearchgate.net

Concurrently, the cyanomethyl group (-CH₂CN) offers another site for chemical elaboration. The nitrile functionality can undergo a variety of transformations; for instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The methylene (B1212753) bridge (CH₂) is activated by the adjacent cyano group and the pyrazole ring, making it susceptible to alkylation or condensation reactions. encyclopedia.puborganic-chemistry.org This dual reactivity allows for the construction of novel pyrazole-based compounds with diverse functional side chains at the C3 position. nih.gov

Table 1: Potential Transformations of this compound This interactive table summarizes the key reaction types possible at the two main functional sites of the molecule.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| C4-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C4-Aryl |

| Stille Coupling | Organostannane, Pd catalyst | C4-Alkyl/Aryl/Vinyl | |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C4-Alkyl/Aryl | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C4-Amino | |

| C3-CH₂CN | Nitrile Hydrolysis (Acidic) | H₃O⁺, Heat | C3-CH₂COOH (Carboxylic Acid) |

| Nitrile Hydrolysis (Basic) | NaOH, H₂O₂, Heat | C3-CH₂CONH₂ (Amide) | |

| Nitrile Reduction | LiAlH₄ or H₂, Raney Ni | C3-CH₂CH₂NH₂ (Primary Amine) | |

| Cyclization Reactions | 1,3-Dielectrophiles | Fused Heterocyclic Systems |

Strategic Intermediates in the Synthesis of Fused and Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal strategic intermediate for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science. The cyanomethyl group, in particular, is a key player in ring-forming reactions. arkat-usa.org

One common strategy involves the reaction of the cyanomethyl pyrazole with 1,3-bielectrophilic compounds. For example, condensation with β-diketones or their synthetic equivalents can lead to the formation of a new six-membered ring fused to the pyrazole core, yielding pyrazolo[3,4-b]pyridines. mdpi.com Similarly, reactions with reagents like formamide, triethyl orthoformate, or isocyanates can be used to construct a fused pyrimidine (B1678525) ring, resulting in the formation of pyrazolo[3,4-d]pyrimidines. cu.edu.egekb.egnih.gov These fused systems are structural analogs of purines and often exhibit significant biological activity. nih.govresearchgate.net The reaction typically proceeds through an initial condensation involving the active methylene of the cyanomethyl group, followed by an intramolecular cyclization and aromatization sequence. uminho.pt

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Acetonitrile (B52724) Precursors This table outlines representative fused ring systems that can be synthesized using the reactivity of the cyanomethyl group.

| Fused System | General Precursors | Synthetic Strategy |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Pyrazole Acetonitrile + 1,3-Diketones/α,β-Unsaturated Ketones | Condensation followed by intramolecular cyclization. mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Pyrazole Acetonitrile + Formamide/Orthoformates/Isocyanates | Cyclocondensation reaction to build the pyrimidine ring. ekb.eg |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles (derivable from the title compound) + Dicarbonyl reagents | Reaction of a pyrazole amine with a 1,3-dielectrophile. ekb.egresearchgate.net |

| Pyrrolo[1,2-b]pyrazoles | Pyrazole Acetonitrile | Intramolecular cyclization under specific catalytic conditions. |

Role in the Generation of Scaffold Diversity for Chemical Library Design

In modern drug discovery, the generation of chemical libraries containing a wide diversity of structures is paramount for identifying new therapeutic leads. Diversity-oriented synthesis aims to create collections of complex and varied small molecules from a common starting material. The pyrazole ring is considered a privileged scaffold because its derivatives are known to interact with a wide range of biological targets. nih.govmdpi.com

This compound is an exemplary building block for such diversity-oriented synthesis. researchgate.net It provides a stable core scaffold with two distinct points for diversification that can be addressed with a broad range of chemical reactions. By applying a matrix of different reactants to the C4-bromo position (e.g., a set of 100 different boronic acids for Suzuki coupling) and another set of transformations to the C3-cyanomethyl group (e.g., hydrolysis, reduction, or reaction with 20 different aldehydes), a chemist can rapidly generate a large and diverse library of unique compounds. This parallel synthesis approach is highly efficient for exploring the chemical space around the pyrazole core to optimize biological activity. nih.gov

Table 3: Illustrative Matrix for Chemical Library Generation This interactive table demonstrates how combinatorial chemistry applied to the title compound can generate a vast library of derivatives.

| C4-Modification (via Suzuki Coupling) | C3-Modification (from Acetonitrile) | Resulting Compound Structure |

|---|---|---|

| Phenyl | -CH₂CH₂NH₂ | 2-(1-Methyl-4-phenyl-1H-pyrazol-3-yl)ethan-1-amine |

| 4-Pyridyl | -CH₂COOH | 2-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)acetic acid |

| 2-Thienyl | -CH₂CONH₂ | 2-(1-Methyl-4-(thiophen-2-yl)-1H-pyrazol-3-yl)acetamide |

| 3-Methoxyphenyl | -CH₂CH₂NH₂ | 2-(4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-3-yl)ethan-1-amine |

| 4-Fluorophenyl | -CH₂COOH | 2-(4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl)acetic acid |

Integration into Multi-Step Retrosynthetic Strategies

Retrosynthetic analysis is a technique used by organic chemists to plan the synthesis of complex organic molecules. ias.ac.in It involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections," which represent the reverse of known chemical reactions. advancechemjournal.com

Within this framework, this compound is recognized as a key strategic intermediate or "synthon." When a complex target molecule contains a 1-methyl-3,4-disubstituted pyrazole core, a synthetic chemist would identify this building block as an ideal starting point.

Key retrosynthetic disconnections that lead back to this compound include:

C-C or C-N Bond at C4: A bond between the pyrazole C4 position and an aryl, alkyl, or nitrogen group in a target molecule is a prime candidate for a disconnection corresponding to a palladium-catalyzed cross-coupling reaction. This disconnection simplifies the target to a 4-bromopyrazole precursor, namely the title compound.

Fused Pyridine or Pyrimidine Ring: If the target molecule is a pyrazolopyridine or pyrazolopyrimidine, a key retrosynthetic step is the disconnection of the fused ring. This often reveals the need for a pyrazole precursor bearing a C3 side chain capable of participating in a cyclization reaction, such as a cyanomethyl group. researchgate.net

Future Research Directions in the Chemistry of 2 4 Bromo 1 Methyl 1h Pyrazol 3 Yl Acetonitrile

Development of Novel and More Efficient Synthetic Routes

While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research should focus on developing more sophisticated and efficient routes to 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile and its analogs. mdpi.com The regioselectivity of pyrazole formation can be a significant challenge, often yielding mixtures of isomers. mdpi.com Modern synthetic strategies that offer superior control over regiochemistry are highly desirable.

Future avenues of exploration could include:

Flow Chemistry Synthesis: Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields and purity. mit.edu The development of a telescoped flow synthesis for the target molecule could streamline its production and enable safer handling of potentially hazardous reagents.

Catalyst-Free, Multicomponent Reactions: Green chemistry principles encourage the use of catalyst-free and solvent-free conditions. jmcs.org.mx Investigating one-pot, multicomponent reactions could provide a highly atom-economical and environmentally benign pathway to this and related pyrazoles. nih.gov

Late-Stage Functionalization: An alternative to de novo ring construction is the late-stage functionalization of a pre-existing pyrazole core. Research into selective C-H activation or halogenation of a suitable 1-methyl-3-acetonitrile pyrazole precursor could offer a more convergent and flexible synthetic strategy.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and product purity. | Optimization of reactor design and reaction conditions for continuous production. |

| Multicomponent Reactions | High atom economy, reduced waste, and operational simplicity. | Discovery of novel reaction cascades that assemble the target molecule in a single step. |

| Late-Stage Functionalization | Increased synthetic flexibility and rapid access to analogs. | Development of highly regioselective C-H functionalization or halogenation methods. |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The chemical personality of this compound is dictated by the interplay of its constituent functional groups: the brominated pyrazole ring and the acetonitrile (B52724) side chain. The bromine atom at the C4 position is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be exploited to introduce molecular diversity. jmcs.org.mx

Future research should aim to:

Investigate Orthogonal Reactivity: Explore the selective transformation of the acetonitrile group in the presence of the C4-bromo substituent, and vice versa. This would enable the stepwise elaboration of the molecule at two distinct points.

Probe the Influence of the Acetonitrile Group: The electron-withdrawing nature of the acetonitrile moiety may influence the reactivity of the pyrazole ring, potentially opening up avenues for nucleophilic aromatic substitution reactions at the C4 position, which is typically unreactive in such transformations.

Uncover Novel Cyclization Pathways: The juxtaposition of the acetonitrile and pyrazole functionalities may allow for novel intramolecular cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Advanced Mechanistic Investigations of Key Transformations

A deep understanding of reaction mechanisms is paramount for the rational optimization of existing synthetic methods and the design of new ones. For this compound, mechanistic studies of its formation and subsequent transformations are crucial. The regioselectivity of pyrazole synthesis, for instance, is often a delicate balance of kinetic and thermodynamic control. mdpi.comlibretexts.org

Future mechanistic studies could involve:

Kinetic Analysis: Performing detailed kinetic studies on the key synthetic steps to elucidate the rate-determining step and the influence of various reaction parameters. researchgate.net

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to map out reaction pathways, identify transition states, and rationalize observed selectivities. nih.gov

Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the fate of individual atoms throughout a reaction sequence, providing unambiguous evidence for proposed mechanisms.

Understanding the interplay between kinetic and thermodynamic factors in the reactions of this compound will be critical for achieving desired outcomes. nih.govnih.gov

Implementation in High-Throughput Synthesis and Automated Platforms

The increasing demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of high-throughput synthesis and automated chemistry platforms. nih.govwhiterose.ac.uk this compound is an ideal candidate for incorporation into such workflows as a versatile building block.

Future research in this area should focus on:

Developing Robust Reaction Protocols: Adapting and optimizing reactions involving the target compound for execution on automated synthesis platforms. This includes ensuring compatibility with standard reactor formats and purification techniques.

Library Synthesis: Utilizing the C4-bromo and acetonitrile functionalities as points of diversification to generate large libraries of novel pyrazole derivatives. researchgate.net

Integration with Screening: Coupling automated synthesis with high-throughput screening assays to rapidly identify compounds with desired biological or material properties.

| Platform | Application to Target Compound | Potential Outcome |

| Automated Synthesizers | Parallel synthesis of derivatives via cross-coupling reactions at the C4-bromo position. | Rapid generation of a library of analogs for structure-activity relationship studies. |

| Flow Chemistry Platforms | Continuous production and in-line functionalization of the pyrazole core. | Efficient and scalable synthesis of key intermediates and final products. |

| Robotic Liquid Handlers | Miniaturized reaction screening and optimization. | Accelerated discovery of optimal reaction conditions for transformations of the target molecule. |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Computational Science

The synergy between experimental and computational chemistry has become a powerful engine for discovery in the molecular sciences. rsc.orgacs.orgresearchgate.net For this compound, computational chemistry can provide invaluable insights that guide and accelerate experimental work. eurasianjournals.com

Future interdisciplinary research could explore:

Prediction of Physicochemical Properties: Using computational models to predict properties such as solubility, lipophilicity, and electronic characteristics of designed derivatives, thereby prioritizing synthetic targets.

Virtual Screening: Docking virtual libraries of derivatives based on the target compound into the active sites of biological targets to identify potential drug candidates.

Rationalization of Reactivity and Spectra: Employing quantum mechanical calculations to understand the electronic structure of the molecule and to predict and interpret its spectroscopic data (e.g., NMR, IR). researchgate.net

This integrated approach will undoubtedly lead to a more profound understanding of the chemistry of this compound and expedite the discovery of its potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.